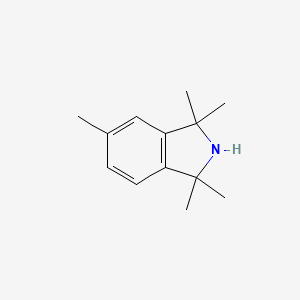
9-Octadecen-17-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Octadecen-17-ynoic acid is an organic compound with the molecular formula C₁₈H₃₀O₂ It is a long-chain acetylenic fatty acid, characterized by the presence of both a double bond and a triple bond within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecen-17-ynoic acid typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 9-Octadecynoic acid, which introduces a double bond at a specific position in the carbon chain. The reaction conditions often include the use of palladium catalysts and controlled hydrogenation environments to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
9-Octadecen-17-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alkenes, alkanes.
Substitution: Halogenated fatty acids.
科学的研究の応用
9-Octadecen-17-ynoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and lipid metabolism.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 9-Octadecen-17-ynoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular processes. Its unique structure allows it to interact with specific molecular targets, influencing pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
9-Octadecynoic acid: A similar compound with a triple bond but lacking the double bond present in 9-Octadecen-17-ynoic acid.
9-Octadecenoic acid: Contains a double bond but lacks the triple bond.
Uniqueness
This compound is unique due to the presence of both a double bond and a triple bond within its carbon chain. This dual unsaturation provides distinct chemical reactivity and potential biological activities compared to its analogs.
特性
CAS番号 |
166664-87-5 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC名 |
octadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20) |
InChIキー |
GUWNXWGQBCLLBN-UHFFFAOYSA-N |
正規SMILES |
C#CCCCCCCC=CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


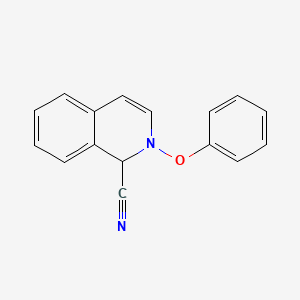
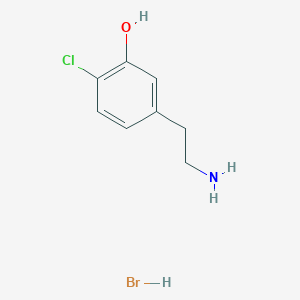

![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

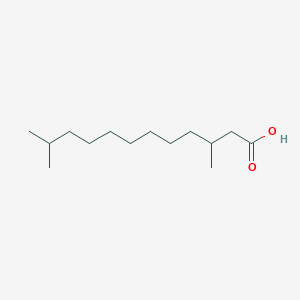
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
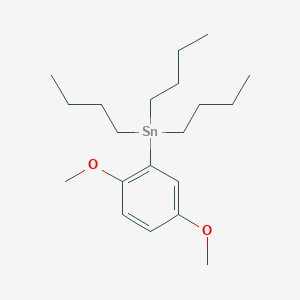
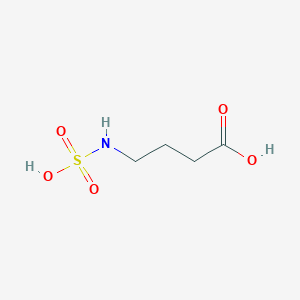
silane](/img/structure/B12558763.png)
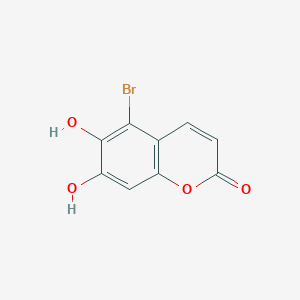
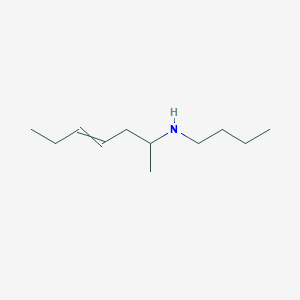
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
